[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13476583
Molecular Formula: C11H19ClN2O3
Molecular Weight: 262.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19ClN2O3 |
|---|---|
| Molecular Weight | 262.73 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)13-8-4-5-14(7-8)9(15)6-12/h8H,4-7H2,1-3H3,(H,13,16)/t8-/m0/s1 |
| Standard InChI Key | OLUPNSTXKYHOFQ-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)CCl |
| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CCl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CCl |
Introduction
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a complex organic compound belonging to the carbamate ester category. It features a pyrrolidine ring, a chloroacetyl group, and a carbamic acid derivative, which are crucial for its potential applications in medicinal chemistry. The compound's synthesis involves multiple steps, requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
Synthesis and Reaction Conditions
The synthesis of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves several steps, each requiring careful control of reaction conditions:
| Reaction Parameter | Description |
|---|---|
| Temperature | Room temperature or slightly elevated temperatures |
| Solvent Choice | Commonly dichloromethane or similar organic solvents |
| Reaction Time | Several hours, depending on the specific reaction conditions |
These conditions are crucial for optimizing the yield and purity of the final product.
Chemical Reactions and Mechanisms
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can participate in various chemical reactions, including hydrolysis, which involves the cleavage of the carbamate group. The compound's mechanism of action likely involves interactions with biological targets such as enzymes or receptors, facilitated by its chloroacetyl and carbamate groups.
Biological Activity
Compounds with similar structures have shown significant biological activities, including:
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Cognitive Enhancement: Potential for enhancing cognitive functions.
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Neuroprotection: May offer protective effects against neurodegenerative diseases.
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Antimicrobial Activity: Some carbamate derivatives exhibit antimicrobial properties.
Spectroscopic Analysis and Structural Elucidation
The molecular structure of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy. Additionally, X-ray crystallography can provide detailed three-dimensional structural information if suitable crystals are obtained.
Applications and Future Research Directions
This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Further research is needed to fully elucidate its biological effects, safety profile, and efficacy in these applications.
Data Table: Comparison of Related Carbamate Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester | C12H21ClN2O3 | 276.76 g/mol | Potential neuroprotective and cognitive enhancement effects |
| [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester | - | - | Inhibitory effects on enzymes, potential use in pharmaceuticals |
| [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester | - | - | Antimicrobial and anticancer properties |
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